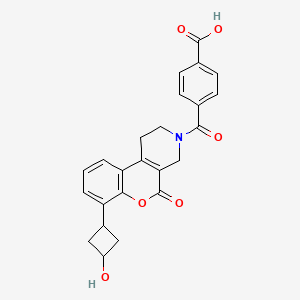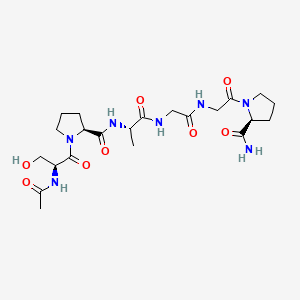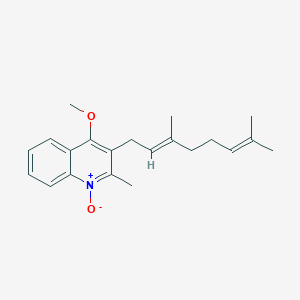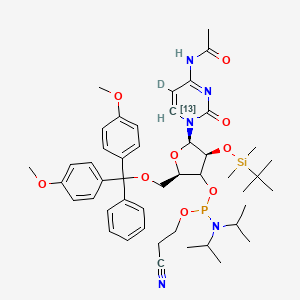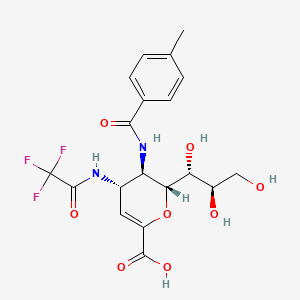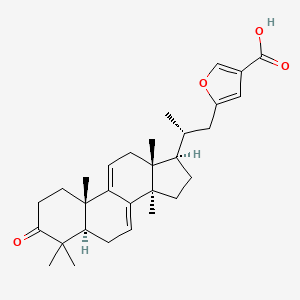
Cdk2-IN-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk2-IN-20 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. CDK2 plays a significant role in the transition from the G1 phase to the S phase of the cell cycle, making it a target for cancer therapy. Inhibitors like this compound are designed to block the activity of CDK2, thereby preventing uncontrolled cell proliferation, which is a hallmark of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-20 typically involves the creation of pyrazolo[3,4-d]pyrimidine derivatives. One common synthetic route includes the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with various aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often involve refluxing in ethanol or other suitable solvents, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process would include stringent quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Cdk2-IN-20 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[3,4-d]pyrimidine compounds .
Applications De Recherche Scientifique
Cdk2-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CDK2 and its effects on cell cycle regulation.
Biology: Employed in cell biology to investigate the role of CDK2 in cell proliferation and apoptosis.
Industry: Utilized in the development of new anticancer drugs and in high-throughput screening assays to identify other potential CDK2 inhibitors.
Mécanisme D'action
Cdk2-IN-20 exerts its effects by binding to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as the retinoblastoma protein, which is necessary for the progression from the G1 phase to the S phase of the cell cycle. As a result, cells are unable to proliferate uncontrollably, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
INX-315: Another selective CDK2 inhibitor that induces cell cycle arrest and senescence in solid tumors.
SU9516: A tri-substituted indolinone core compound that is selective for CDK2 over CDK1 and CDK4.
AZD5438: Contains an imidazole core and is selective for CDK1, CDK2, and CDK9.
Uniqueness of Cdk2-IN-20
This compound is unique due to its high selectivity for CDK2 over other cyclin-dependent kinases, which reduces off-target effects and enhances its therapeutic potential. Its specific binding to the ATP-binding pocket of CDK2 makes it a valuable tool for studying the precise role of CDK2 in cell cycle regulation and cancer therapy .
Propriétés
Formule moléculaire |
C15H11ClN6S |
|---|---|
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
12-amino-10-(4-chlorophenyl)-9-thia-1,3,5,7-tetrazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene-11-carbonitrile |
InChI |
InChI=1S/C15H11ClN6S/c16-9-3-1-8(2-4-9)12-10(5-17)13(18)22-7-21-14-11(22)15(23-12)20-6-19-14/h1-4,6-7,10,12-13H,18H2 |
Clé InChI |
JRBCTICJWYYXPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2C(C(N3C=NC4=C3C(=NC=N4)S2)N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)




